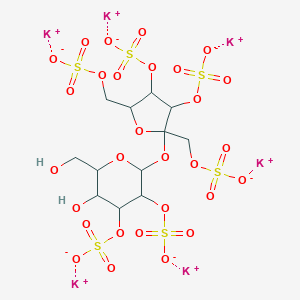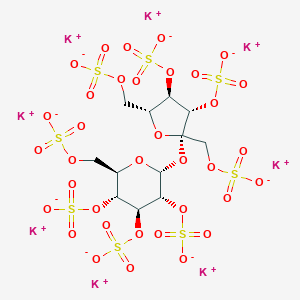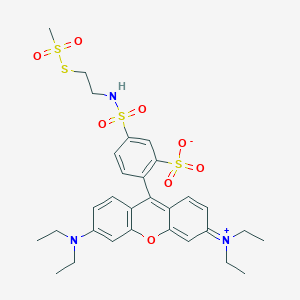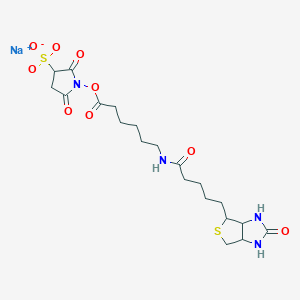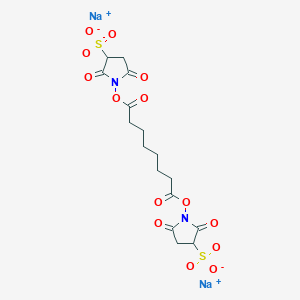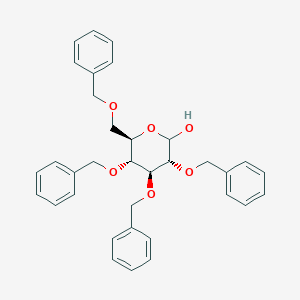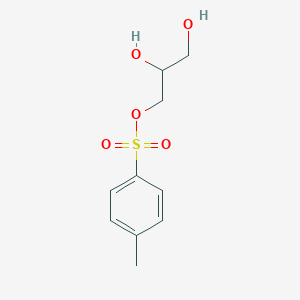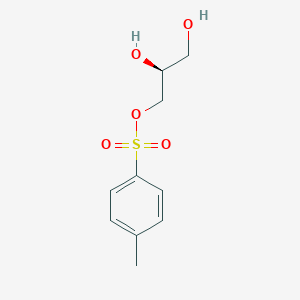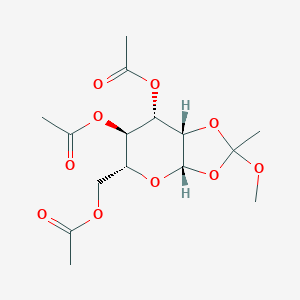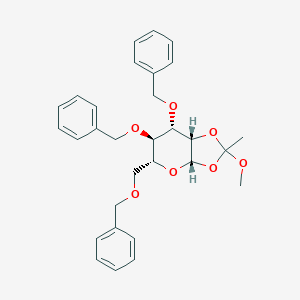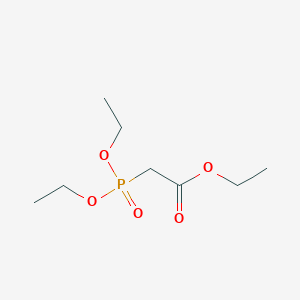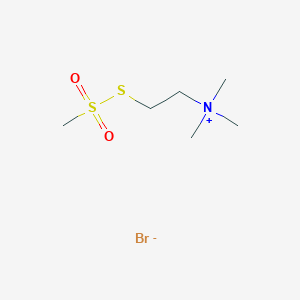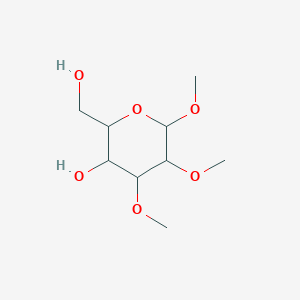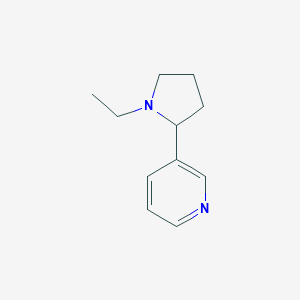
3-(1-Ethyl-2-pyrrolidinyl)pyridine
説明
Synthesis Analysis
The synthesis of compounds like 3-(1-Ethyl-2-pyrrolidinyl)pyridine often involves strategies such as ring construction from cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings. A key feature in the synthesis of such compounds is the exploration of pharmacophore space due to sp3-hybridization and the contribution to stereochemistry by the pyrrolidine ring, enabling efficient synthesis and functional diversity (Li Petri et al., 2021).
Molecular Structure Analysis
The molecular structure of 3-(1-Ethyl-2-pyrrolidinyl)pyridine is characterized by the presence of a pyrrolidine ring, which contributes significantly to the stereochemistry and three-dimensional arrangement of the molecule. This non-planarity and potential for pseudorotation enhance its interaction with biological targets and contribute to its versatility in drug design (Li Petri et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving 3-(1-Ethyl-2-pyrrolidinyl)pyridine would likely focus on its functionalization and the exploration of its reactivity. The pyrrolidine ring offers various points for chemical modification, affecting the compound's biological activity and pharmacokinetic properties. Studies on related compounds emphasize the role of steric factors and the spatial orientation of substituents in determining the biological profile of drug candidates, highlighting the importance of the pyrrolidine scaffold in medicinal chemistry (Li Petri et al., 2021).
Physical Properties Analysis
While specific physical properties of 3-(1-Ethyl-2-pyrrolidinyl)pyridine are not detailed in the sourced documents, the general physical properties of pyrrolidine and pyridine derivatives include aspects like boiling points, solubility in various solvents, and melting points. These properties are crucial for determining the compound's applicability in different chemical and pharmaceutical processes.
Chemical Properties Analysis
The chemical properties of 3-(1-Ethyl-2-pyrrolidinyl)pyridine, such as reactivity with various chemical agents, stability under different conditions, and its potential to undergo a range of chemical transformations, are inferred from the broader study of pyrrolidine derivatives. The presence of both pyrrolidine and pyridine rings suggests a compound with significant versatility in chemical synthesis and drug design, capable of interacting with a wide range of biological targets through diverse mechanisms of action (Li Petri et al., 2021).
科学的研究の応用
Chemical Synthesis and Molecular Properties
Phosphine-Catalyzed Annulation : Ethyl 2-methyl-2,3-butadienoate and N-tosylimines undergo annulation in the presence of an organic phosphine catalyst, forming ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, illustrating the potential of 3-(1-Ethyl-2-pyrrolidinyl)pyridine derivatives in synthetic chemistry (Zhu, Lan, & Kwon, 2003).
Molecular Property Investigations : DFT and quantum chemical studies on compounds like ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate provide insights into the molecular properties of pyridine derivatives, which could have implications for the broader understanding of compounds like 3-(1-Ethyl-2-pyrrolidinyl)pyridine (Singh, Rawat, & Sahu, 2014).
Optoelectronic Properties
- Fluorescent pH Sensors : Heteroatom-containing organic fluorophores related to 3-(1-Ethyl-2-pyrrolidinyl)pyridine show the phenomenon of aggregation-induced emission and function as fluorescent pH sensors, indicating the potential of such compounds in sensor technology (Yang et al., 2013).
Applications in Catalysis
- Hydrogenation Catalysts : Compounds like (R)-2-(1-pyrrolidinyl)-1-(1-naphthyl) ethanol, structurally related to 3-(1-Ethyl-2-pyrrolidinyl)pyridine, have been used as chiral modifiers in the enantioselective hydrogenation of ethyl pyruvate, suggesting the catalytic applications of such compounds (Minder et al., 1995).
Biomedical Research
- Anticancer Research : Compounds structurally related to 3-(1-Ethyl-2-pyrrolidinyl)pyridine, such as 1,2-dihydropyrido[3,4-b]pyrazines and imidazo[4,5-b]pyridines, have shown antitumor activity, indicating the potential of pyridine derivatives in anticancer research (Temple et al., 1987).
Environmental Science
- Degradation of Nitrogen Heterocyclic Compounds in Water : Research on the degradation mechanism of pyridine, a compound similar to 3-(1-Ethyl-2-pyrrolidinyl)pyridine, in drinking water through dielectric barrier discharge (DBD) systems, can inform the removal of such compounds from the environment (Li et al., 2017).
Crystallography
- Crystal Structure Analysis : Studies on the crystal structure of pyridine derivatives, such as 8-ethyl-5,8-dihydro-5-oxo-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidine-6-carboxylic acid, help in understanding the molecular conformation and interactions of related compounds (Song et al., 1999).
特性
IUPAC Name |
3-(1-ethylpyrrolidin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-2-13-8-4-6-11(13)10-5-3-7-12-9-10/h3,5,7,9,11H,2,4,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSLBTSUIZUVFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405316 | |
| Record name | 3-(1-ethylpyrrolidin-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Ethyl-2-pyrrolidinyl)pyridine | |
CAS RN |
86900-39-2 | |
| Record name | 3-(1-ethylpyrrolidin-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



